molecular formula C9H16N2S B14396970 N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine CAS No. 89996-35-0

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine

Cat. No.: B14396970
CAS No.: 89996-35-0
M. Wt: 184.30 g/mol
InChI Key: SFPZMWMDWBIPNP-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine is an organic compound belonging to the class of amines It features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 6-methyl-1,3-thiazine-2-thiol in the presence of a suitable base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-6-methyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-6-ethyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-6-methyl-6H-1,3-oxazin-2-amine

Uniqueness

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89996-35-0

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N,N-diethyl-6-methyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C9H16N2S/c1-4-11(5-2)9-10-7-6-8(3)12-9/h6-8H,4-5H2,1-3H3

InChI Key

SFPZMWMDWBIPNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC(S1)C

Origin of Product

United States

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